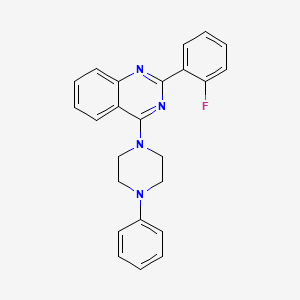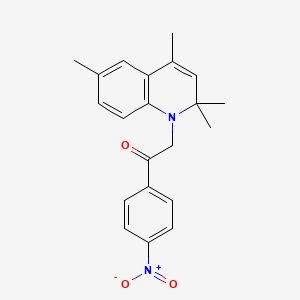
2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline
Vue d'ensemble
Description
2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline, also known as FPQ, is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death in cancer cells. 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain and improved cognitive function.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has also been found to increase the levels of reactive oxygen species, leading to oxidative stress and cell death in cancer cells. Additionally, 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has been shown to increase the levels of nitric oxide, leading to vasodilation and improved blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline is its potent anticancer activity against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has been found to have neuroprotective effects and can improve cognitive function, making it a potential treatment for neurological disorders. However, one of the limitations of 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline is its low solubility in water, making it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the development of more potent analogs of 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline and its potential side effects.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Several studies have shown that 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-(2-fluorophenyl)-4-(4-phenyl-1-piperazinyl)quinazoline has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-4-(4-phenylpiperazin-1-yl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4/c25-21-12-6-4-10-19(21)23-26-22-13-7-5-11-20(22)24(27-23)29-16-14-28(15-17-29)18-8-2-1-3-9-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWPOMMEZPJCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441259.png)
![5-(3-chlorophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441270.png)




![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3441334.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3441336.png)
![2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441348.png)



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)
![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)